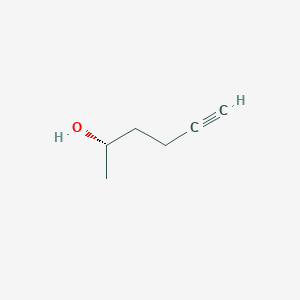

(2S)-hex-5-yn-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-hex-5-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUOCMXBAJIQHD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the Enantioselective Preparation of 2s Hex 5 Yn 2 Ol

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis offers efficient routes to chiral molecules by employing chiral catalysts to direct the stereochemical outcome of a reaction. For (2S)-hex-5-yn-2-ol, key strategies involve the enantioselective addition of alkynes to aldehydes or the asymmetric reduction of alkynones.

Enantioselective Alkynylation of Aldehydes

The addition of terminal alkynes to aldehydes is a powerful carbon-carbon bond-forming reaction that directly generates chiral propargylic alcohols. This transformation has seen significant development through the use of various metal catalysts in conjunction with chiral ligands.

Indium(III)/BINOL Catalysis: Indium(III) complexes, particularly those coordinated with chiral BINOL (1,1'-bi-2-naphthol) ligands, have proven highly effective for the enantioselective alkynylation of aldehydes organic-chemistry.orgthieme-connect.comacs.org. These catalytic systems often exhibit a "bifunctional character," where the indium(III) center activates both the alkyne nucleophile and the aldehyde electrophile, leading to enhanced reactivity and stereoselectivity organic-chemistry.orgacs.org. This approach allows for the broad generality of substrates, including both aromatic and aliphatic aldehydes, with high enantiomeric excesses (ee) often exceeding 90% organic-chemistry.orgacs.org. For instance, using catalytic amounts of an In(III)/BINOL complex, the addition of various alkynes to aldehydes can be achieved under mild conditions, often in the presence of a tertiary amine base like dicyclohexylmethylamine thieme-connect.comnih.gov.

Zinc(II) Catalysis: Zinc(II) salts, in combination with various chiral ligands, also serve as robust catalysts for the enantioselective alkynylation of aldehydes nih.govresearchgate.netrsc.orgnih.govnih.govwikipedia.orgresearchgate.net. Systems utilizing zinc triflate (Zn(OTf)₂) or other zinc(II) sources, paired with chiral ligands such as N-methylephedrine, amino alcohols, or proline-derived bimetallic catalysts, have demonstrated excellent results nih.govresearchgate.netrsc.orgnih.govwikipedia.org. These methods enable the in situ generation of nucleophilic alkynylzinc reagents, which then add to aldehydes with high enantioselectivity nih.govwikipedia.org. For example, a proline-derived dinuclear zinc catalyst has been reported to efficiently catalyze the alkynylation of aromatic and α,β-unsaturated aldehydes, achieving high yields and enantioselectivities nih.gov. The use of specific chiral ligands, such as those derived from amino alcohols, has been crucial in achieving high ee values, sometimes up to 99% wikipedia.orgresearchgate.net.

Other Metal Catalysis: While In(III) and Zn(II) catalysis are prominent, other metal systems have also been explored. Chromium-catalyzed enantioselective alkynylation of aldehydes using tethered bis(8-quinolinato) chromium complexes has been reported, achieving good yields and enantioselectivities up to 92% ee with iodo- or bromoalkynes scispace.com.

Asymmetric Reduction of Alkynones to Chiral Alkynyl Carbinols

An alternative catalytic strategy involves the enantioselective reduction of alkynones (ynones) to the corresponding chiral alkynyl carbinols. This approach utilizes chiral reducing agents or catalytic systems that selectively deliver a hydride to one face of the carbonyl group.

Biocatalytic methods employing enzymes like alcohol dehydrogenases have been successfully used for the asymmetric reduction of propargylic ketones to chiral propargylic alcohols nih.govacs.org. These enzymes can provide access to both enantiomers of the desired alcohol by selecting the appropriate enzyme nih.govacs.org. Furthermore, organo- or metallo-catalytic reduction of ynones represents another viable pathway for generating these chiral intermediates rsc.org.

Chiral Ligand-Controlled Methods for Stereoselective Formation

The success of asymmetric catalytic synthesis hinges on the precise control exerted by chiral ligands. These ligands, when coordinated to a metal center, create a chiral environment that dictates the stereochemical outcome of the reaction. Various classes of chiral ligands, including BINOL derivatives, amino alcohols, phosphines, and oxazolines, have been instrumental in achieving high enantioselectivities in alkynylation and reduction reactions nih.govresearchgate.netnih.govwikipedia.orgmdpi.comresearchgate.net. The design and selection of these ligands are critical for optimizing both the reactivity and the enantioselectivity for specific substrates, thereby enabling the stereoselective formation of chiral alkynyl alcohols.

Chiral Pool Synthesis and Derivatization Pathways

Chiral pool synthesis involves utilizing readily available enantiopure natural products or their derivatives as starting materials. By strategically modifying these chiral precursors, target molecules with defined stereochemistry can be accessed. While specific literature detailing the chiral pool synthesis of this compound was not explicitly found in the provided snippets, the general principle involves starting from a chiral molecule that already possesses the desired stereochemistry or can be readily converted to it, and then elaborating its structure to incorporate the alkyne and alcohol functionalities. For example, chiral pool-derived nitrones have been used in stereoselective synthesis, demonstrating the potential of this approach rsc.org.

Kinetic and Dynamic Kinetic Resolution Techniques

Resolution techniques offer a means to separate enantiomers from a racemic mixture or to selectively transform one enantiomer, thereby enriching the other.

Enzymatic Kinetic Resolution in Propargyl Alcohol Synthesis

Enzymatic kinetic resolution (EKR) is a widely applied method for obtaining enantiomerically pure compounds. Lipases, such as Candida antarctica Lipase B (CAL-B, Novozym 435), are particularly effective in catalyzing the enantioselective acylation of racemic propargylic alcohols rsc.orgresearchgate.netwikipedia.org. In this process, the enzyme selectively acetylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched researchgate.netwikipedia.org. For example, CAL-B has been shown to efficiently resolve a range of racemic secondary alcohols, including propargylic ones, using vinyl acetate (B1210297) as the acylating agent in organic solvents, often yielding products with high enantiomeric excesses researchgate.net. Biocatalytic cascades involving peroxygenases and alcohol dehydrogenases have also been developed for the synthesis of enantiopure propargylic alcohols from racemic starting materials nih.govacs.org.

Data Tables

The following tables summarize key findings from the literature regarding the enantioselective synthesis of chiral propargylic alcohols using catalytic methods. While direct examples for this compound are not always explicitly detailed, the data reflects the methodologies applicable to its synthesis.

Table 1: Enantioselective Alkynylation of Aldehydes

| Catalyst System (Metal/Ligand) | Aldehyde Substrate | Alkyne Substrate | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| In(III)Br / (+)-BINOL / Cy₂NMe | Aromatic/Aliphatic | Terminal Alkyne | CH₂Cl₂, reflux | High | 83 to >99 | organic-chemistry.orgacs.org |

| Zn(OTf)₂ / (1S,2R)-N-methylephedrine | Aromatic | Terminal Alkyne | RT, stoichiometric ligand | High | up to 99 | wikipedia.org |

| Zn(OTf)₂ / Chiral amino alcohol | Aromatic/Aliphatic | Terminal Alkyne | Various, often with base | Good | up to 96 | nih.govresearchgate.net |

| Proline-derived dinuclear Zn catalyst | Aromatic/Unsat. Ald | Terminal Alkyne | Toluene, 10 mol% catalyst | Efficient | High | nih.gov |

| Ti(O-i-Pr)₄ / BINOL | Aromatic | Terminal Alkyne | DCM, reflux | High | >92 | nih.gov |

| Cr complex / tethered bis(8-quinolinato) | Aldehyde | 1-Haloalkyne | 3 mol% catalyst | Good | up to 92 | scispace.com |

Note: Specific substrates for the synthesis of hex-5-yn-2-ol (B3381424) (e.g., propanal and but-3-yn-1-ol) would be representative examples within these broader studies.

Table 2: Enzymatic Kinetic Resolution of Racemic Propargylic Alcohols

| Enzyme / Catalyst | Racemic Substrate | Reaction Type | Conditions | Yield (%) of Unreacted Enantiomer | Enantiomeric Excess (ee, %) | Reference |

| CAL-B (Novozym 435) | Racemic Propargylic Alcohol | Acylation (Vinyl Acetate) | Hexane, 40°C | Good | Up to >99 | researchgate.net |

| CAL-B | Racemic Alcohol | Acylation | Various, with acyl donor | Variable | High | wikipedia.org |

| HHDHs | Propargylic Epoxides | Epoxide opening (Azide) | Various | Variable | 98–>99 | irb.hr |

Table 3: Asymmetric Reduction of Alkynones

| Catalyst System | Substrate Type | Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Alcohol Dehydrogenases (e.g., from Thermoanaerobacter brockii) | Propargylic Ketones | Reduction (NAD(P)H dependent) | Biocatalytic | Good | High | nih.govacs.org |

| Organo- or Metallo-catalytic systems | Ynones | Reduction | Various | Variable | High | rsc.org |

Diastereomeric Derivative Formation and Separation

Diastereomeric resolution is a classical and robust method for obtaining enantiomerically pure compounds from a racemic mixture. This technique leverages the fact that diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation by conventional physical methods.

The process typically involves the following steps:

Derivatization: Racemic hex-5-yn-2-ol is reacted with a chiral resolving agent, usually a chiral acid or an activated derivative thereof, to form diastereomeric esters or other derivatives. For secondary alcohols like hex-5-yn-2-ol, chiral carboxylic acids such as derivatives of mandelic acid or camphorsulfonic acid are commonly employed to form diastereomeric esters.

Separation: The resulting mixture of diastereomeric derivatives is then separated. This separation is most frequently achieved through fractional crystallization, exploiting differences in solubility, or via preparative chromatography, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Cleavage: Once the desired diastereomer is isolated in pure form, it is subjected to a cleavage reaction. This typically involves hydrolysis under acidic or basic conditions to regenerate the enantiomerically pure this compound and the chiral resolving agent, which can often be recovered and reused.

While specific literature detailing the diastereomeric resolution of hex-5-yn-2-ol is not extensively detailed in the provided search results, this methodology remains a fundamental strategy for chiral alcohol synthesis.

Table 1: General Diastereomeric Resolution Process for Racemic Alcohols

| Step | Description | Typical Reagents/Methods | Expected Outcome |

| 1. Derivatization | Reaction of racemic alcohol with a chiral resolving agent. | Racemic hex-5-yn-2-ol + Chiral acid (e.g., (R)-mandelic acid, camphorsulfonic acid) or chiral acid chloride/anhydride (B1165640). | Formation of diastereomeric esters or salts. |

| 2. Separation | Physical separation of the diastereomers. | Fractional crystallization or preparative chromatography (e.g., silica gel, HPLC). | Isolation of individual diastereomers. |

| 3. Cleavage | Regeneration of the enantiopure alcohol from the separated diastereomer. | Acidic or basic hydrolysis, or other specific cleavage reagents. | Enantiomerically enriched this compound and recovery of the resolving agent. |

Novel Methodological Developments in this compound Synthesis

More contemporary approaches focus on direct enantioselective synthesis, which avoids the need for a separate resolution step and can often be more efficient. These methods typically employ asymmetric catalysis or biocatalysis.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful route to enantiomerically enriched compounds by using chiral catalysts to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a primary strategy involves the enantioselective reduction of the prochiral precursor, hex-5-yn-2-one.

Asymmetric Reduction of Hex-5-yn-2-one:

Chiral Oxazaborolidine (CBS) Catalysis: Catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst, which are chiral oxazaborolidines, are highly effective in mediating the enantioselective reduction of ketones. When used in conjunction with borane (B79455) reagents (e.g., BH₃·THF or catecholborane), these catalysts can convert hex-5-yn-2-one into this compound with high enantiomeric excess (ee). researchgate.net highlights the use of CBS-catalyzed asymmetric reduction in the synthesis of related compounds.

Chiral Transition Metal Catalysis: Transition metal complexes, particularly those involving ruthenium, rhodium, or iridium ligated with chiral phosphine (B1218219) ligands (such as BINAP or DuPhos), are widely used for asymmetric hydrogenation or transfer hydrogenation of ketones. These catalytic systems can efficiently reduce hex-5-yn-2-one to yield the desired (2S)-enantiomer with excellent stereocontrol. mdpi.com notes the application of chiral palladium-phosphine catalysts in similar transformations.

Table 2: Asymmetric Catalytic Reduction Strategies for Hex-5-yn-2-one

| Catalyst System | Substrate | Reaction Type | Key Parameters/Conditions | Typical Outcome (Enantioselectivity) |

| Chiral Oxazaborolidine (e.g., CBS catalyst) | Hex-5-yn-2-one | Asymmetric Borane Reduction | Borane source (e.g., BH₃·THF), low temperature, inert atmosphere. | High enantiomeric excess (ee) of this compound. |

| Chiral Transition Metal Complex (e.g., Ru-BINAP, Rh-DIPAMP) | Hex-5-yn-2-one | Asymmetric Hydrogenation/Transfer Hydrogenation | H₂ gas or hydrogen donor (e.g., isopropanol), specific solvent, pressure, temperature. | High enantiomeric excess (ee) of this compound. |

Enzymatic Synthesis and Resolution

Biocatalysis, employing enzymes, provides an environmentally friendly and highly selective approach to chiral synthesis.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases like Candida antarctica Lipase B (CAL-B), can be used for the kinetic resolution of racemic hex-5-yn-2-ol. In this process, the enzyme selectively catalyzes a reaction (e.g., acylation or esterification) with one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched. For example, CAL-B can selectively acylate (2R)-hex-5-yn-2-ol in the presence of an acyl donor like vinyl acetate, yielding an enantiomerically enriched ester of the (R)-enantiomer and unreacted, enantiomerically enriched this compound. illustrates this approach with a similar allylic alcohol. Alternatively, if a racemic ester of hex-5-yn-2-ol is prepared, enzymes can selectively hydrolyze one enantiomer of the ester to yield the corresponding enantiopure alcohol.

Direct Enzymatic Synthesis: Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can directly catalyze the enantioselective reduction of ketones to alcohols. This method would involve the direct reduction of hex-5-yn-2-one using a suitable stereoselective enzyme and cofactor regeneration system to produce this compound. mdpi.com discusses the multi-enzymatic synthesis of related chiral alcohols using alcohol dehydrogenases.

Table 3: Enzymatic Resolution and Synthesis Strategies for Hex-5-yn-2-ol

| Enzyme Type | Reaction Type | Substrate | Typical Acyl Donor/Conditions | Outcome |

| Lipase (e.g., Candida antarctica Lipase B - CAL-B) | Selective Acylation (Transesterification) | Racemic hex-5-yn-2-ol | Vinyl acetate, buffer, moderate temperature (e.g., 30°C), organic solvent. | Selective acylation of one enantiomer, leaving the other enantiomer enriched. |

| Lipase (e.g., Pig Liver Esterase - PLE) | Selective Hydrolysis | Racemic ester of hex-5-yn-2-ol | Aqueous buffer, co-solvent. | Selective hydrolysis of one enantiomer of the ester, yielding the corresponding enantiopure alcohol. |

| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric Ketone Reduction | Hex-5-yn-2-one | Cofactor (e.g., NAD(P)H), cofactor regeneration system, buffer. | Direct enantioselective formation of this compound. |

Compound List

This compound: The target chiral alcohol.

Hex-5-yn-2-one: The prochiral ketone precursor for asymmetric reduction.

Chiral Resolving Agents: Chiral acids (e.g., (R)-mandelic acid, camphorsulfonic acid) used in diastereomeric resolution.

Lipases (e.g., CAL-B, PLE): Enzymes employed for kinetic resolution.

Chiral Catalysts (e.g., CBS catalyst, Ru-BINAP): Metal complexes or organocatalysts used in asymmetric synthesis.

Elucidation of Reaction Pathways and Transformations Involving 2s Hex 5 Yn 2 Ol

Reactions at the Terminal Alkyne Moiety

The terminal alkyne (–C≡CH) in (2S)-hex-5-yn-2-ol is a highly versatile functional group, participating in numerous carbon-carbon bond-forming reactions and cycloadditions.

Terminal alkynes are excellent nucleophilic partners in various metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, facilitating the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, often under mild conditions acs.orgorganic-chemistry.orgwikipedia.org. For this compound, this would result in the formation of an internal alkyne where the terminal alkyne carbon is bonded to an aryl or vinyl group.

Another significant transformation utilizing terminal alkynes is Click Chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) vulcanchem.comresearchgate.net. This highly efficient and regioselective reaction forms a stable 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. This reaction is widely used in medicinal chemistry, materials science, and bioconjugation due to its robustness and tolerance of various functional groups.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the triple bond.

Hydration: The hydration of terminal alkynes, typically catalyzed by mercury(II) salts in the presence of a strong acid (e.g., H₂SO₄), follows Markovnikov's rule. This process leads to the formation of an enol intermediate, which rapidly tautomerizes to a methyl ketone msu.edulibretexts.orglibretexts.org. For this compound, Markovnikov hydration would yield hexan-2-one.

Hydroboration: Hydroboration of alkynes, followed by oxidation, is a complementary method to hydration. Using dialkylboranes (e.g., disiamylborane, 9-BBN) followed by oxidation with hydrogen peroxide in a basic medium (H₂O₂/NaOH) results in anti-Markovnikov addition of water across the triple bond. For terminal alkynes, this sequence yields aldehydes libretexts.orgrsc.org. Thus, hydroboration-oxidation of this compound would produce hex-5-en-2-al.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes also follows Markovnikov's rule, forming vinyl halides. The reaction can proceed twice, leading to geminal dihalides libretexts.orglibretexts.org.

Cycloaddition reactions offer powerful routes to cyclic structures. The Pauson-Khand (PK) reaction is a notable example, involving the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt or rhodium carbonyl complexes, to form a cyclopentenone wikipedia.orgthieme-connect.deresearchgate.netcsic.esuwindsor.ca. While not explicitly demonstrated with this compound in the literature, the terminal alkyne moiety is a suitable substrate for this transformation, requiring a co-reactant alkene and carbon monoxide. The Diels-Alder reaction, a [4+2] cycloaddition, is generally less directly applicable to simple terminal alkynes as dienophiles unless highly activated.

The triple bond of alkynes is electron-rich and susceptible to electrophilic addition reactions. These include the addition of halogens (X₂) and hydrogen halides (HX), which typically proceed via a bromonium or halonium ion intermediate, leading to dihaloalkenes or haloalkenes, respectively msu.edulibretexts.orglibretexts.orgsavemyexams.com. The addition of halogens usually occurs in an anti-fashion. Nucleophilic additions to alkynes are less common unless the alkyne is activated by electron-withdrawing groups, such as in ynones or propiolates, where conjugate addition can occur msu.eduacs.org.

Reactions at the Secondary Alcohol Moiety

The secondary alcohol group (–CH(OH)–) in this compound can undergo various transformations, with stereoselective oxidation being a key reaction.

The secondary alcohol in this compound can be selectively oxidized to a ketone. Stereoselective oxidation methods, particularly oxidative kinetic resolution , are employed to transform chiral secondary alcohols. These methods utilize chiral catalysts to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted or converting it to a ketone. Examples include the use of chiral manganese(III)-salen complexes with N-bromosuccinimide (NBS) as the oxidant rsc.orgnih.gov or enzymatic oxidation using flavoprotein alcohol oxidases nih.govresearchgate.net. If applied to racemic hex-5-yn-2-ol (B3381424), these methods could yield enantiomerically enriched (R)-hex-5-yn-2-ol and hex-5-yn-2-one. If applied to the enantiopure this compound, it would directly yield hex-5-yn-2-one, potentially with retention or inversion of configuration depending on the specific mechanism and catalyst.

Derivatization for Protection and Activation (e.g., Etherification, Esterification)

acs.orgresearchgate.netnih.gov The hydroxyl group of this compound can be protected or activated to facilitate subsequent reactions and prevent unwanted side reactions. Common strategies include esterification and etherification.

Esterification: The secondary alcohol can be readily converted into esters by reacting with carboxylic acids or their activated derivatives. For instance, acetylation using acetic anhydride (B1165640) or benzoyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding acetate (B1210297) or benzoate (B1203000) esters. researchgate.net These ester derivatives can serve as protecting groups or as activated leaving groups for nucleophilic substitution reactions. acs.orgresearchgate.net The synthesis of chiral propargyl alcohols from propiolates, followed by esterification, is a known route to chiral alkynols. researchgate.net

Etherification: Ether formation can be achieved through various methods. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers, are commonly employed as protecting groups due to their stability and ease of removal. nih.govresearchgate.net For example, silylation with TBDPSCl in the presence of imidazole (B134444) is a standard procedure. nih.gov Iron-catalyzed etherification reactions have also been reported. chinesechemsoc.org

Table 1: Common Derivatization Strategies for Propargylic Alcohols

Applications of 2s Hex 5 Yn 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Contribution to New Synthetic Methodologies and Reagent Development

While (2S)-hex-5-yn-2-ol may not be the direct inventor of a named synthetic methodology or a standalone developed reagent, its unique combination of functional groups and defined chirality positions it as a valuable component in the advancement of existing synthetic strategies and the creation of novel synthetic pathways. Its utility lies in its ability to undergo a variety of stereoselective transformations, enabling chemists to access complex chiral molecules with high enantiopurity.

The terminal alkyne moiety is particularly amenable to a range of reactions, including:

Click Chemistry: The alkyne can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for the facile conjugation of this compound derivatives to other molecular fragments, creating complex structures or functionalized materials. The stereocenter remains intact during these efficient coupling reactions, contributing to the synthesis of chiral polymers or bioconjugates.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Using this compound in Sonogashira couplings can introduce chiral alkynyl substituents into aromatic or olefinic systems, paving the way for new classes of chiral ligands or pharmacologically relevant scaffolds.

Cyclization Reactions: The alkyne can be involved in various metal-catalyzed cyclization reactions, such as hydroalkoxylation or carbocyclization, to form chiral heterocyclic or carbocyclic systems. These reactions can be designed to be highly stereoselective, leveraging the existing chirality of the alcohol.

The secondary alcohol function offers further opportunities for derivatization and stereochemical control:

Oxidation and Reduction: The alcohol can be oxidized to the corresponding ketone, which can then be subjected to further asymmetric transformations, or reduced to the alkane.

Esterification and Etherification: Formation of esters or ethers can protect the alcohol or introduce new functional handles for subsequent reactions. Chiral esters or ethers derived from this compound can serve as chiral auxiliaries or be incorporated into chiral stationary phases for chromatography.

Nucleophilic Addition: The hydroxyl group can be activated to become a leaving group, or the adjacent carbon can be functionalized via nucleophilic attack after appropriate activation.

Research Findings and Contributions:

While specific examples of this compound leading to entirely new methodologies are scarce in broad literature searches, its incorporation into synthetic sequences demonstrates its value in developing more efficient or selective routes to complex targets. For instance, its use in constructing chiral ligands for asymmetric catalysis represents a contribution to reagent development. By modifying the alkyne or alcohol end, researchers can synthesize bespoke chiral ligands that, when complexed with transition metals, catalyze stereoselective reactions with high efficiency.

Example of Potential Contribution (Illustrative):

Consider the development of new chiral phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions. A hypothetical scenario could involve:

Sonogashira Coupling: Reacting this compound with a functionalized aryl halide to create a chiral alkynylarene.

Functionalization: Further modification of the alcohol moiety, perhaps by converting it to a phosphine oxide or directly to a phosphine after appropriate chain extension.

Ligand Synthesis: The resulting chiral phosphine derivative could then be tested as a ligand in palladium-catalyzed reactions like Suzuki-Miyaura or Heck couplings, potentially leading to improved enantioselectivities or catalytic activities compared to existing ligands.

Such a process, while building upon established reactions like Sonogashira coupling, represents the development of a new chiral reagent (the phosphine ligand) that leverages the unique structure of this compound. The detailed research findings would involve the synthesis of the ligand, its characterization, and the evaluation of its performance in various catalytic asymmetric transformations, including yield, enantiomeric excess (ee), and turnover number (TON).

Data Table: Illustrative Applications in Developing Chiral Ligands

The following table illustrates how this compound could be a precursor in the development of chiral ligands for asymmetric catalysis, highlighting the types of transformations and potential outcomes.

| Stage | Transformation/Reaction | Role of this compound | Resulting Intermediate/Ligand Type | Potential Catalytic Application | Key Metrics for Evaluation |

| 1 | Sonogashira Coupling | Chiral alkyne component | Chiral alkynylarene derivative | Synthesis of chiral biaryls | Yield, regioselectivity |

| 2 | Functionalization | Chiral alcohol precursor | Chiral phosphine precursor | Asymmetric hydrogenation | Enantiomeric excess (ee) |

| 3 | Phosphine Synthesis | Chirality source | Chiral phosphine ligand | Asymmetric C-C coupling | Catalyst loading, TON, ee |

Note: This table is illustrative and based on the known reactivity of the functional groups present in this compound. Specific research findings would detail the exact reactions, catalysts, and performance metrics.

Compound List:

this compound

Advanced Spectroscopic and Spectrometric Characterization Studies of 2s Hex 5 Yn 2 Ol and Its Derivatives

Determination of Absolute Configuration and Enantiomeric Excess

Establishing the absolute configuration (the three-dimensional arrangement of atoms around a chiral center) and quantifying the enantiomeric excess (ee) are crucial steps in the characterization of chiral compounds. Several spectroscopic methods are employed for this purpose.

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), probes the interaction of chiral molecules with polarized light. CD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the differential rotation of plane-polarized light. These techniques are sensitive to the molecule's three-dimensional structure and can be used to determine absolute configuration, often by comparing experimental spectra to those of known compounds or to theoretical calculations msu.edubham.ac.ukmdpi.comresearchgate.netlboro.ac.ukresearchgate.netcas.cz. For chiral alcohols like (2S)-hex-5-yn-2-ol, characteristic Cotton effects in the CD spectrum can arise from electronic transitions within the molecule, providing a fingerprint for its stereochemistry. Optical rotation ([α]D) is a single-point measurement at a specific wavelength (typically the sodium D-line) and temperature, offering a quantitative measure of enantiomeric purity. For instance, related chiral alcohols have reported specific rotation values that serve as benchmarks mdpi.com.

| Chiroptical Technique | Type of Data Measured | Typical Observation for Chiral Alcohols |

| Circular Dichroism (CD) | Differential molar absorptivity (Δε) at specific wavelengths | Positive or negative Cotton effects indicating the absolute configuration of chromophores. |

| Optical Rotatory Dispersion (ORD) | Specific rotation ([α]) at a specific wavelength (e.g., 589 nm) | A measurable optical rotation value that correlates with enantiomeric excess. |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful extensions of chiroptical spectroscopy that provide information on molecular vibrations cas.czrsc.orgnih.govrsc.orgchemistrydocs.com. VCD measures the differential absorption of circularly polarized infrared light during vibrational transitions, while ROA measures the differential scattering of circularly polarized light during Raman transitions. These techniques are highly sensitive to the local chiral environment of vibrating bonds and can offer more detailed structural information than electronic CD/ORD, making them invaluable for determining absolute configurations and conformational preferences, especially when coupled with quantum chemical calculations researchgate.netcas.czrsc.orgrsc.org. ROA is particularly advantageous for measurements in aqueous solutions, which is beneficial for biological studies cas.cz.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Stereochemistryacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic molecules, including this compound. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. Chemical shifts, coupling constants, and integration values in ¹H NMR spectra reveal the connectivity and number of protons, while ¹³C NMR spectra identify unique carbon environments. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) or NOESY, can provide insights into through-space proximity of protons, aiding in conformational analysis acs.orgrsc.orgrsc.orgacs.orgimreblank.chunibe.chrsc.orgmdpi.comambeed.comunibo.it. For stereochemical determination, coupling constants (J-values) between vicinal protons can reveal dihedral angles, which are indicative of conformation. Furthermore, using chiral derivatizing agents or chiral shift reagents can create diastereomeric species that exhibit distinct NMR signals, allowing for the determination of enantiomeric excess researchgate.netacs.orgrsc.orgacs.orgrsc.orgmdpi.comambeed.comunibo.itupi.edumdpi.comjst.go.jpescholarship.org.

| Type of NMR Spectrum | Key Information Provided | Relevance to this compound |

| ¹H NMR | Chemical shifts, coupling constants, integration of protons. | Identifies proton environments (e.g., CH₃, CH-OH, CH₂, C≡CH). Coupling constants can hint at conformation. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Differentiates carbons in different functional groups (e.g., C≡C, C-OH, CH₃, CH₂). |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between nuclei. | Confirms connectivity and aids in assigning complex spectra. NOESY can provide conformational insights. |

Table 1: Typical NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (from CH(OH)CH₃) | ~1.2-1.5 (doublet) | ~20-25 |

| CH(OH) | ~3.5-4.0 (multiplet) | ~60-70 |

| CH₂ adjacent to OH | ~1.4-1.7 (multiplet) | ~30-40 |

| CH₂ adjacent to alkyne | ~2.2-2.5 (triplet) | ~15-20 |

| C≡CH | ~2.0-2.5 (singlet/triplet) | ~70-75 |

| CH₂-C≡C | ~2.2-2.5 (triplet) | ~80-85 |

Mass Spectrometry for Structural Elucidation of Complex Adducts and Reaction Intermediates

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns rsc.orgmdpi.comlcms.czlibretexts.org. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionizing organic molecules. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to fragment selected ions, yielding detailed structural information about complex adducts or reaction intermediates, which is crucial for understanding reaction pathways lcms.cz.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value/Description |

| Molecular Formula | C₆H₁₀O |

| Monoisotopic Mass | 98.0732 Da |

| Expected Molecular Ion (M⁺) | m/z 98 |

| Common Fragment Ions | m/z 80 (M-H₂O), m/z 83 (M-CH₃), m/z 69 (M-C₂H₅), m/z 57 (M-C₃H₅), m/z 41 (C₃H₅⁺) |

In-situ Spectroscopic Monitoring of Reactions

The application of spectroscopic techniques for real-time monitoring of chemical reactions, known as in-situ spectroscopy, is vital for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions rsc.org. Techniques such as NMR, Infrared (IR), or Raman spectroscopy can be employed directly within the reaction vessel. For reactions involving this compound, in-situ NMR can track the disappearance of starting material and the appearance of products or intermediates, providing kinetic data and mechanistic insights without the need for sampling and ex-situ analysis.

Computational and Theoretical Investigations of 2s Hex 5 Yn 2 Ol

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. For chiral molecules, understanding the relative stability and interconversion pathways of these conformations is essential. Potential Energy Surface (PES) mapping is a key computational technique used for this purpose. It involves calculating the energy of a molecule for a range of geometric configurations, creating a multi-dimensional surface that illustrates the energy landscape.

Computational methods, such as those employing gradient optimization algorithms and global optimization techniques like tensor train optimization, are used to identify local minima on the PES, which correspond to stable conformers chemrxiv.org. These methods systematically explore the conformational space to find energetically favorable arrangements rsc.org. The mapping of a PES allows researchers to visualize the energy barriers between different conformers, providing insight into the flexibility and dynamic behavior of the molecule rsc.org. For (2S)-hex-5-yn-2-ol, this would involve analyzing the rotations around its single bonds to determine its most stable configurations and the energy required to transition between them.

Density Functional Theory (DFT) Studies of Reactivity, Regioselectivity, and Stereoselectivityresearchgate.nettdx.cat

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that provides a robust framework for studying the electronic structure of molecules, which in turn dictates their reactivity. DFT calculations are instrumental in predicting reaction rates, identifying preferred reaction sites (regioselectivity), and understanding how stereochemical outcomes are controlled (stereoselectivity) ethz.chmdpi.comdiva-portal.orgggckondagaon.in.

By calculating the energies of reactants, transition states, and products, DFT can accurately model reaction mechanisms and predict the feasibility and outcome of chemical transformations involving this compound ethz.chcnr.it. For instance, DFT can be employed to compare the energy barriers of different reaction pathways, thereby elucidating regioselective preferences where a reaction might occur at multiple sites on the molecule mdpi.com. Similarly, DFT calculations can reveal the energetic differences between diastereomeric or enantiomeric transition states, providing a theoretical basis for understanding and predicting the stereoselectivity of reactions in which this compound participates mdpi.comdiva-portal.orgggckondagaon.in. These studies are vital for designing synthetic routes that yield the desired stereoisomer with high purity ggckondagaon.inacs.org.

Molecular Dynamics Simulations for Intermolecular Interactions and Catalyst Design

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules and their interactions with their environment over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how systems evolve at an atomic level nih.govmdpi.com.

For this compound, MD simulations can be used to study its intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for predicting its solubility, its behavior in different solvents, and its binding affinity to other molecules or catalytic surfaces nih.govmdpi.com. These insights are particularly valuable in catalyst design, where MD can help in understanding how a catalyst interacts with the substrate to facilitate a reaction. By simulating the binding and catalytic events, researchers can identify key interaction points and optimize catalyst structures for enhanced activity and selectivity nih.govmdpi.com.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption frequencies, and Mass Spectrometry (MS) fragmentation patterns. These predicted spectra serve as valuable fingerprints for identifying and characterizing chemical compounds.

For this compound, computational chemistry can predict parameters that would be observed in experimental spectroscopic analyses nih.gov. For example, DFT calculations can predict NMR chemical shifts and IR vibrational frequencies. These computationally derived spectral data are then critically validated against experimentally obtained spectra. Such validation is a cornerstone of chemical research, confirming the accuracy of theoretical models and unequivocally identifying the synthesized compound nih.govresearchgate.netmdpi.commdpi.com. Resources like PubChem provide access to spectral information for related compounds, facilitating comparative studies and validation efforts nih.gov.

Elucidation of Transition States and Reaction Mechanisms via Quantum Chemical Methodsresearchgate.nettdx.cat

Quantum chemical methods, especially DFT, are indispensable tools for dissecting the intricate details of chemical reaction mechanisms. These methods allow for the precise characterization of transition states (TSs), which are the high-energy, fleeting molecular structures that represent the highest point along the reaction coordinate between reactants and products ethz.chmdpi.comcnr.it.

By calculating the energies and geometries of transition states and intermediates, researchers can map out the entire reaction pathway, identifying the rate-determining step and understanding the factors that influence reaction kinetics ethz.chdiva-portal.orgggckondagaon.in. Transition State Theory (TST) is often employed in conjunction with these quantum chemical calculations to predict reaction rate constants, providing quantitative insights into reaction speeds ethz.ch. The ability to visualize and analyze these transient species offers a profound understanding of how chemical transformations occur at a molecular level, which is crucial for optimizing reaction conditions and designing new synthetic methodologies diva-portal.orgcnr.it.

Table 1: Computed Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 100.16 g/mol | Computed by PubChem |

| Molecular Formula | C₆H₁₂O | Computed by PubChem |

| XLogP3 | 1.4 | Computed by PubChem |

Compound List:

this compound

Emerging Research Directions and Future Prospects for 2s Hex 5 Yn 2 Ol in Academic Research

Integration into Automated Synthesis and Flow Chemistry Platforms

The precise and efficient synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials research. Automated synthesis and flow chemistry are rapidly becoming indispensable tools for achieving this goal, offering significant advantages over traditional batch processes in terms of reproducibility, safety, and scalability. The integration of (2S)-hex-5-yn-2-ol synthesis and its subsequent transformations into these automated platforms represents a significant area of future research.

Flow chemistry, in particular, offers the potential for the rapid optimization of reaction conditions for the stereoselective synthesis of this compound. nih.gov Continuous-flow processes can lead to higher productivity and reproducibility compared to batch reactions. mdpi.com For instance, the enantioselective addition of an alkyne to an aldehyde, a key step in forming such chiral propargyl alcohols, can be performed in a flow system using a packed-bed reactor containing a chiral catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and enantioselectivities.

Future research will likely focus on developing robust, solid-supported chiral catalysts that can be incorporated into flow reactors for the continuous production of this compound. Furthermore, the telescoping of multiple reaction steps in a continuous flow setup, where the crude product of one reaction is directly used as the substrate for the next without intermediate purification, will be a key strategy for the efficient synthesis of more complex molecules derived from this compound. acs.org

Exploration of Sustainable and Bio-Catalytic Pathways for Synthesis and Transformation

In an era of increasing environmental awareness, the development of sustainable and green synthetic methods is paramount. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov The exploration of biocatalytic routes to this compound and its derivatives is a promising and largely untapped area of research.

One potential biocatalytic approach to this compound is the asymmetric reduction of the corresponding ketone, hex-5-yn-2-one, using ketoreductases (KREDs). These enzymes, often found in yeasts and bacteria, can exhibit exquisite stereoselectivity, producing the desired (S)-alcohol with high enantiomeric excess. rsc.orgtaylorfrancis.com The advantages of using biocatalysis include mild reaction conditions (ambient temperature and pressure in aqueous media), high selectivity, and the use of renewable resources. nih.gov

Future research in this area will likely involve:

Enzyme screening and engineering: Identifying and optimizing KREDs with high activity and selectivity for hex-5-yn-2-one.

Whole-cell biocatalysis: Utilizing engineered microorganisms that overexpress the desired KRED, eliminating the need for enzyme purification.

Cofactor regeneration: Developing efficient in-situ cofactor regeneration systems to improve the economic viability of the process. rsc.org

The table below summarizes potential biocatalysts and their applications in the synthesis of chiral alcohols, which could be adapted for this compound.

| Biocatalyst Type | Example Organism/Enzyme | Potential Application for this compound |

| Ketoreductase (KRED) | Candida parapsilosis | Asymmetric reduction of hex-5-yn-2-one to this compound |

| Alcohol Dehydrogenase (ADH) | Stenotrophomonas maltophilia | Enantioselective oxidation of a racemic mixture of hex-5-yn-2-ol (B3381424) to resolve the (S)-enantiomer |

| Whole-cell biocatalyst | Daucus carota (carrot) | Green reduction of the corresponding ketone |

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The catalytic asymmetric addition of terminal alkynes to aldehydes is one of the most direct and atom-economical methods for the synthesis of chiral propargyl alcohols. organic-chemistry.org While significant progress has been made in this area, the development of new and more efficient catalytic systems with broader substrate scope and higher stereoselectivity remains an active area of research.

Future research will likely focus on the design and synthesis of novel chiral ligands and metal complexes that can effectively control the stereochemical outcome of the alkyne addition to propanal, the precursor to this compound. This includes the exploration of:

Bifunctional catalysts: Catalysts that can activate both the alkyne and the aldehyde, leading to a highly organized transition state and enhanced enantioselectivity. nih.gov

Cooperative catalysis: Systems where two or more different catalysts work in concert to achieve a transformation that is not possible with a single catalyst.

Organocatalysis: The use of small organic molecules as catalysts, which can offer a more sustainable and cost-effective alternative to metal-based catalysts.

The table below presents a selection of catalytic systems that have shown promise in the asymmetric synthesis of chiral propargyl alcohols.

| Catalyst System | Chiral Ligand/Additive | Key Features |

| Zinc-based | (+)-N-Methylephedrine | Commercially available and inexpensive ligand. organic-chemistry.org |

| Titanium-based | BINOL | High enantioselectivity for a broad range of aldehydes. researchgate.net |

| Indium-based | BINOL | Bifunctional character, activating both substrates. organic-chemistry.org |

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound, namely its chirality and the presence of both hydrogen-bond donor (-OH) and acceptor (alkyne) groups, make it an intriguing building block for the construction of well-defined supramolecular assemblies. scite.ai Supramolecular chirality arises from the non-symmetrical arrangement of molecular components in a non-covalent assembly. wikipedia.org The self-assembly of this compound molecules could lead to the formation of chiral helices, sheets, or other complex architectures with potential applications in chiral recognition, sensing, and catalysis.

In the realm of nanotechnology, chiral molecules are increasingly being used to impart chirality to inorganic nanomaterials, leading to novel chiroptical properties and applications. nih.gov this compound could be used as a chiral capping agent to stabilize and functionalize metal nanoparticles, such as gold or silver. The alkyne terminus provides a convenient handle for attachment to the nanoparticle surface, while the chiral alcohol moiety can induce a chiral arrangement of the surface atoms, resulting in chiroptical activity. Such chiral nanomaterials have potential applications in:

Biosensing: For the enantioselective detection of biomolecules.

Asymmetric catalysis: As recyclable nanocatalysts.

Photonics: For the development of materials with tailored optical properties.

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The convergence of organic synthesis and materials science is a rapidly growing field, with a focus on the design and creation of novel organic materials with tailored properties and functionalities. chiralpedia.com The incorporation of chiral building blocks like this compound into polymeric and other material backbones is a promising avenue for the development of advanced materials.

The terminal alkyne group of this compound is particularly well-suited for polymerization reactions, such as those catalyzed by rhodium complexes, which can lead to the formation of stereoregular polymers with helical structures. nih.gov The chirality of the monomer unit can direct the screw-sense of the polymer helix, leading to materials with strong chiroptical properties. These chiral polymers could find applications in:

Chiral chromatography: As the stationary phase for the separation of enantiomers.

Asymmetric catalysis: As chiral ligands or catalysts.

Optical materials: For applications in displays and optical switching.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to the development of porous materials with chiral channels, which could be used for enantioselective separations and catalysis. This interdisciplinary approach, combining the precision of organic synthesis with the principles of materials science, will be crucial for unlocking the full potential of this compound as a functional molecule.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (2S)-hex-5-yn-2-ol, and how should stereochemical configuration be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify functional groups (alkyne, hydroxyl) and stereochemistry. Coupling constants in ¹H NMR can reveal spatial relationships between protons. For example, vicinal coupling (J-values) may indicate axial/equatorial positions in cyclic intermediates .

- Infrared (IR) Spectroscopy : Confirm the presence of -OH (broad ~3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) groups. Compare with reference spectra of structurally similar compounds .

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to resolve enantiomers and confirm enantiomeric excess (ee). Optical rotation measurements ([α]D) should align with literature values for (2S) configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- Emergency Measures : In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Avoid mouth-to-mouth resuscitation if inhaled; use a bag-valve mask .

- Storage : Store in airtight containers away from oxidizers and ignition sources due to the alkyne’s potential reactivity .

Q. How should synthetic procedures for this compound be documented to ensure reproducibility?

- Methodological Answer :

- Detailed Reaction Conditions : Specify catalysts (e.g., chiral catalysts for asymmetric synthesis), solvents, temperatures, and reaction times. Include purification steps (e.g., column chromatography gradients) .

- Purity Validation : Report melting points, HPLC retention times, and spectral data (NMR, IR) for intermediates and final products. For new compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare Density Functional Theory (DFT) calculations (e.g., Gibbs free energy of transition states) with kinetic experiments (e.g., reaction rates under varying temperatures). Adjust computational parameters (solvent models, basis sets) to better match empirical data .

- Isotopic Labeling : Use deuterated analogs to trace mechanistic pathways (e.g., deuterium kinetic isotope effects) and validate computational intermediates .

Q. What experimental strategies can assess the stereochemical stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Dynamic NMR Studies : Monitor epimerization at the stereocenter by observing coalescence of diastereotopic proton signals under variable temperatures .

- Chiral Derivatization : Convert the alcohol to a diastereomeric ester (e.g., Mosher’s ester) and track configuration via ¹H NMR .

- pH-Dependent Kinetics : Measure racemization rates in buffered solutions to identify conditions that destabilize the stereocenter .

Q. How can researchers reconcile conflicting spectral data (e.g., UV vs. NMR) for this compound derivatives?

- Methodological Answer :

- Complementary Techniques : Use X-ray crystallography to resolve ambiguities in molecular geometry. For UV-Vis discrepancies, verify solvent effects (e.g., polarity shifts altering λmax) .

- Batch Consistency Analysis : Compare multiple synthetic batches to rule out impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Data Contradiction and Reproducibility

Q. What frameworks exist to address contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., cell line differences, assay protocols). Use statistical tools (e.g., funnel plots) to detect publication bias .

- Open Data Practices : Share raw datasets (spectra, bioassay results) in repositories like PubChem or Zenodo to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.